- Isomerization of alkenes, Youji Huaxue, 1985, (6), 479-85

Cas no 95-41-0 (dihydroisojasmone)

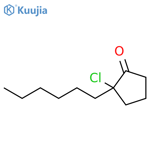

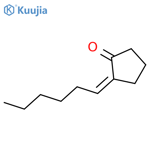

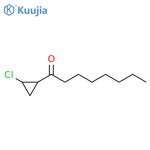

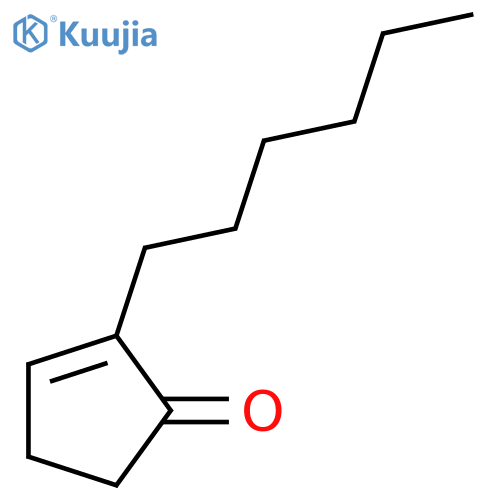

dihydroisojasmone structure

Produktname:dihydroisojasmone

CAS-Nr.:95-41-0

MF:C11H18O

MW:166.260023593903

CID:34793

dihydroisojasmone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- dihydroisojasmone

- Dihydro-iso-Jasmone

- 2-hexylcyclopent-2-en-1-one

- ISOJASMONE

- 2-Cyclopenten-1-one,2-hexyl

- 2-Hexyl-2-cyclopenten-1-one

- 2-Hexyl-2-cyclopentenone

- 2-hexylcyclopent-2-enone

- 2-n-Hexyl-2-cyclopenten-1-one

- 2-n-hexyl-2-cyclopentenone

- EINECS 202-417-5

- isojasmone B11

- 2-Hexyl-2-cyclopenten-1-one (ACI)

- 2-Hexyl-1-cyclopenten-3-one

- 2-Hexyl-2-cyclopenten-1-on

- Isojasmol

- NSC 78462

-

- Inchi: 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3

- InChI-Schlüssel: VGECIEOJXLMWGO-UHFFFAOYSA-N

- Lächelt: O=C1CCC=C1CCCCCC

Berechnete Eigenschaften

- Genaue Masse: 166.13600

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 5

- Komplexität: 179

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.5

- Oberflächenladung: 0

- Tautomerzahl: 7

Experimentelle Eigenschaften

- Dichte: 0.8997 (rough estimate)

- Siedepunkt: 254.5°C (rough estimate)

- Brechungsindex: 1.4677 (estimate)

- PSA: 17.07000

- LogP: 3.24610

dihydroisojasmone Sicherheitsinformationen

- Code der Gefahrenkategorie: 22

-

Identifizierung gefährlicher Stoffe:

dihydroisojasmone Zolldaten

- HS-CODE:2914299000

- Zolldaten:

China Zollkodex:

2914299000Übersicht:

Andere Cycloalkanone ohne andere sauerstoffhaltige Gruppen\Cyclisches Enon oder cyclisches Terpenon. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

Zusammenfassung:

2994299000. andere cyclanische, cyclene oder cyclotherpene Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%

dihydroisojasmone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H922802-25ml |

2-hexylcyclopent-2-en-1-one |

95-41-0 | 99% | 25ml |

¥612.00 | 2022-01-12 |

dihydroisojasmone Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Palladium-assisted alkylation of olefins, Journal of the American Chemical Society, 1980, 102(15), 4973-9

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chloride, Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Simple route to 2-alkylcyclopent-2-enones, Synthetic Communications, 1974, 4(5), 303-6

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanones, Synthetic Communications, 1977, 7(3), 185-8

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Syntheses of 2-cycloalken-1-ones, Synthesis, 1990, (8), 677-8

Synthetic Routes 7

Reaktionsbedingungen

1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 10 min, 100 °C

1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sodium bicarbonate ; neutralized, rt

1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sodium bicarbonate ; neutralized, rt

Referenz

- Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reaction, Journal of the American Chemical Society, 2004, 126(35), 11058-11066

Synthetic Routes 8

Reaktionsbedingungen

1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 3 h, 1 atm, 100 °C; 24 h, 1 atm, 100 °C

Referenz

- A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactions, Angewandte Chemie, 2002, 41(18), 3481-3484

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid

Referenz

- Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanols, Yukagaku, 1981, 30(11), 762-6

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol

Referenz

- Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenone, Nippon Kagaku Kaishi, 1981, (7), 1121-8

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water

Referenz

- Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydes, Synthesis, 1989, (8), 603-7

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Pentane

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamides, Tetrahedron Letters, 1986, 27(7), 775-8

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodide, Chemistry & Industry (London, 1983, (13),

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Zinc bromide Solvents: Diethyl ether , Tetrahydrofuran

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincs, Tetrahedron, 2000, 56(52), 10197-10207

Synthetic Routes 15

Reaktionsbedingungen

Referenz

- Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanone, Yukagaku, 1982, 31(9), 612-14

Synthetic Routes 16

Reaktionsbedingungen

Referenz

- Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynes, Zhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504

Synthetic Routes 17

Reaktionsbedingungen

Referenz

- Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactone, Nagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8

Synthetic Routes 18

Reaktionsbedingungen

Referenz

- Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acids, Zhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketones, Zhurnal Organicheskoi Khimii, 1994, 30(2), 191-2

Synthetic Routes 20

Reaktionsbedingungen

Referenz

- Allylic oxidation of monoalkyl-substituted cyclopentenes, Indian Journal of Chemistry, 1975, 13(1), 29-32

Synthetic Routes 21

Reaktionsbedingungen

Referenz

- Cyclization of undec-10-enoic acid by polyphosphoric acid, Tetrahedron, 1969, 25(24), 6025-6

dihydroisojasmone Raw materials

- Cyclopentanone, 2-chloro-2-hexyl-

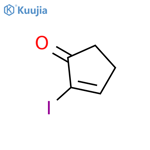

- 2-Iodocyclopent-2-enone

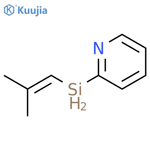

- 2-(Dimethylvinylsilyl)pyridine

- Hexylmagnesium Bromide, 0.8 M solution in THF

- 1-(2-Chlorocyclopropyl)-1-octanone

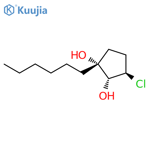

- 1,2-Cyclopentanediol, 3-chloro-1-hexyl-, (1α,2α,3β)-

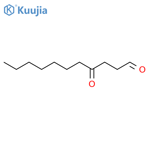

- 4-Oxoundecanal

- 4-Undecenamide, N,N-diethyl-5-iodo-, (Z)-

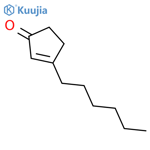

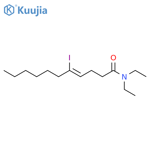

- 2-Hexylidenecyclopentanone

dihydroisojasmone Preparation Products

dihydroisojasmone Verwandte Literatur

-

Dipak Kumar Nayak,Kamal Krishna Halder,Rinku Baishya,Tuhinadri Sen,Partha Mitra,Mita Chatterjee Debnath Dalton Trans. 2013 42 13565

-

2. CLXXI.—The rotatory dispersive power of organic compounds. Part XVI. Halogen derivatives of camphor. Optical superposition in the camphor seriesJohn Outram Cutter,Henry Burgess,Thomas Martin Lowry J. Chem. Soc. Trans. 1925 127 1260

-

Deep Jyoti Bhuyan,Muhammad A. Alsherbiny,Mitchell Nolan Low,Xian Zhou,Kirandeep Kaur,George Li,Chun Guang Li Food Funct. 2021 12 2498

-

Yi Shao,Yao Yu,Cheng Li,Jing Yu,Rongrong Zong,Chonggang Pei RSC Adv. 2016 6 12235

-

Xuejing Liu,Xiaowei Chen,Hao Zhang,Shangde Sun RSC Adv. 2022 12 9744

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone

95-41-0 (dihydroisojasmone) Verwandte Produkte

- 1011-12-7(2-Cyclohexylidene-cyclohexanone)

- 2758-18-1(3-methylcyclopent-2-en-1-one)

- 1120-73-6(2-Methyl-2-cyclopentenone)

- 488-10-8(cis-jasmone)

- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)

- 1805422-39-2(2-Bromo-3-(difluoromethyl)-6-iodopyridine-4-sulfonamide)

- 2138100-86-2(2-nitro-N-(piperidin-4-yl)-N-(prop-2-yn-1-yl)benzene-1-sulfonamide)

- 1337091-76-5(5-(1-amino-3-hydroxypropyl)-3-methoxybenzene-1,2-diol)

- 1255574-69-6(5-Benzyloxy-4-bromo-2-nitroaniline)

- 2171940-42-2(4-amino(phenyl)methyl-2,3-difluorophenol)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-41-0)ISOJASMONE

Reinheit:99%

Menge:200kg

Preis ($):Untersuchung

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-41-0)Dihydrojasmone

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung